molecular formula C20H18F3N B2450582 2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline CAS No. 866049-84-5

2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline

Cat. No.: B2450582
CAS No.: 866049-84-5
M. Wt: 329.366
InChI Key: FYGQTNWKBNYVQB-UHFFFAOYSA-N
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Description

2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Suzuki–Miyaura coupling reaction, which is known for its efficiency and functional group tolerance . This method allows for the large-scale production of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogens or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating biological processes. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenethyl-1-(trifluoromethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-1-ol
  • 2-propyl-3-iodoquinoline
  • 7-fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline

Uniqueness

Compared to similar compounds, 2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline is unique due to its specific trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-phenylethyl)-3-(trifluoromethyl)-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N/c21-20(22,23)18-16-10-4-8-15-9-5-13-24(19(15)16)17(18)12-11-14-6-2-1-3-7-14/h1-4,6-8,10H,5,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGQTNWKBNYVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(N3C1)CCC4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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